molecular formula C21H35N3O2 B5227106 1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

Cat. No.: B5227106
M. Wt: 361.5 g/mol
InChI Key: IBXNUDURAJTFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, commonly known as CPP, is a compound that has gained significant attention in scientific research. CPP is a synthetic molecule that acts as a potent enhancer of the N-methyl-D-aspartate (NMDA) receptor, which is an important target for drug development.

Mechanism of Action

CPP acts as a positive allosteric modulator of the 1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter that activates the receptor. CPP binds to a specific site on the receptor, known as the glycine-binding site, and increases the receptor's sensitivity to glycine, another neurotransmitter that is required for this compound receptor activity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including enhancing long-term potentiation (LTP), a cellular process that underlies learning and memory. CPP has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, CPP has been shown to increase cerebral blood flow and glucose metabolism in the brain, suggesting that it may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is that it is a potent and selective enhancer of the 1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine receptor, which makes it a useful tool for studying the role of the receptor in various neurological and psychiatric disorders. However, one limitation of using CPP is that it can be toxic at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on CPP. One area of interest is the development of new compounds that are structurally similar to CPP but have improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of CPP in various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of CPP, which may lead to the development of new drugs for the treatment of cognitive disorders.

Synthesis Methods

CPP is synthesized using a multi-step process that involves the reaction of piperazine with 1-cyclohexen-1-carboxylic acid, followed by the reaction of the resulting compound with piperidine and 3-chloropropionyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. CPP is known to enhance the activity of the 1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine receptor, which is involved in learning, memory, and synaptic plasticity. By enhancing this compound receptor activity, CPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2/c1-2-22-14-16-23(17-15-22)20(25)9-8-18-10-12-24(13-11-18)21(26)19-6-4-3-5-7-19/h6,18H,2-5,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXNUDURAJTFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.